N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide
Description
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a dichlorophenyl group, and a triazole moiety, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N5O/c15-10-1-2-13(12(16)7-10)20-5-3-11(8-20)18-14(22)9-21-6-4-17-19-21/h1-2,4,6-7,11H,3,5,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRABZHGKVPMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=CN=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole moiety. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophile.
Formation of the Triazole Moiety: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Coupling of the Moieties: The final step involves coupling the pyrrolidine, dichlorophenyl, and triazole moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are typically employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole or pyrrolidine derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorophenyl)pyrrolidin-3-yl]-2-(triazol-1-yl)acetamide: shares similarities with other compounds containing pyrrolidine, dichlorophenyl, and triazole moieties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Triazole Derivatives: Compounds such as 1,2,3-triazoles and 1,2,4-triazoles.
Uniqueness
- The combination of the pyrrolidine ring, dichlorophenyl group, and triazole moiety in this compound provides a unique structural framework that can result in distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
